4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

説明

Chemical Identity and Nomenclature

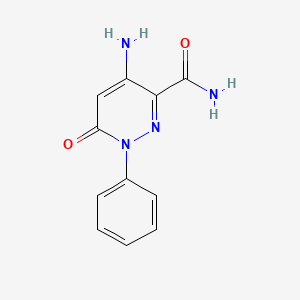

The systematic nomenclature of 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound's official designation incorporates several key structural elements: the pyridazine core ring system, numbered according to standard heterocyclic nomenclature conventions, with specific substitution patterns at positions 1, 3, 4, and 6. The Chemical Abstracts Service registry number 339030-82-9 provides unambiguous identification within chemical databases and literature.

Alternative nomenclature systems may refer to this compound using various descriptive approaches, emphasizing different structural features depending on the chemical context. The presence of both amino and carboxamide functionalities creates opportunities for multiple naming conventions, particularly when discussing the compound's reactivity or biological activity profiles. The phenyl substituent at position 1 of the pyridazine ring contributes significantly to the compound's overall molecular architecture and influences its physical and chemical properties.

The molecular formula C₁₁H₁₀N₄O₂ reflects the precise atomic composition, indicating the presence of eleven carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition places the compound within the category of nitrogen-rich heterocycles, a classification that carries implications for both synthetic accessibility and potential biological activity. The molecular weight of 230.23 grams per mole positions this compound within a size range commonly associated with small molecule pharmaceuticals and research compounds.

Structural Features and Isomerism

The structural architecture of 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide exhibits several notable features that distinguish it within the pyridazinone family. The core pyridazine ring system contains two nitrogen atoms at positions 1 and 2, creating a six-membered aromatic heterocycle with unique electronic properties. The lactam functionality at position 6 introduces a carbonyl group that significantly influences the compound's tautomeric behavior and hydrogen bonding capabilities.

The amino group positioned at carbon 4 serves as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular interactions. This substitution pattern creates opportunities for various chemical transformations and derivatization reactions, making the compound valuable as a synthetic intermediate. The carboxamide functionality at position 3 further enhances the molecule's capacity for hydrogen bonding and may influence its solubility characteristics in different solvent systems.

Isomeric considerations for this compound encompass both positional and functional group isomerism within the pyridazinone framework. The specific arrangement of substituents around the pyridazine core distinguishes this compound from related structures such as 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, which lacks the amino group at position 4. The electronic distribution within the conjugated system influences the compound's spectroscopic properties and reactivity patterns.

Conformational analysis reveals that the phenyl ring attached to nitrogen 1 can adopt various orientations relative to the pyridazine plane, potentially leading to rotational isomers or conformers. The planar nature of the pyridazinone core constrains certain geometric arrangements while allowing flexibility in the phenyl substituent positioning. These structural features contribute to the compound's overall three-dimensional shape and may influence its interaction with biological targets or synthetic reagents.

Historical Context in Heterocyclic Chemistry

The development of pyridazinone chemistry has evolved significantly since the early discoveries of six-membered nitrogen-containing heterocycles. Pyridazine derivatives, including compounds bearing carboxamide functionalities, have garnered substantial attention in medicinal chemistry research due to their diverse biological activities and synthetic versatility. Historical precedents in heterocyclic chemistry demonstrate the importance of pyridazinone scaffolds in pharmaceutical development, particularly in the context of enzyme inhibition and receptor modulation.

Research into pyridazine carboxamide compounds has expanded considerably in recent decades, driven by discoveries of biological activities associated with this structural class. Studies have demonstrated the utility of pyridazinone-based molecules as inhibitors for various enzyme systems, including fatty acid binding protein 4 and stearoyl-coenzyme A desaturase 1. These findings have established pyridazine carboxamides as privileged structures in medicinal chemistry, warranting continued investigation and development.

The synthetic accessibility of pyridazinone compounds has improved through advances in heterocyclic chemistry methodologies. Modern synthetic approaches allow for efficient construction of the pyridazine core and subsequent functionalization to introduce specific substituents such as amino groups and carboxamide functionalities. These developments have facilitated the preparation of compound libraries for biological screening and structure-activity relationship studies.

Patent literature reveals sustained interest in pyridazine carboxamide compounds for pharmaceutical applications, with numerous filings describing novel derivatives and their potential therapeutic uses. The continued research activity in this area reflects the ongoing recognition of pyridazinone compounds as valuable scaffolds for drug discovery and development. The historical trajectory of pyridazine chemistry suggests that compounds like 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide will continue to serve as important tools for chemical and biological research.

特性

IUPAC Name |

4-amino-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c12-8-6-9(16)15(14-10(8)11(13)17)7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFRLBWSMKEKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine-Keto Ester Cyclocondensation

Reacting phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-phenyl-1,6-dihydropyridazine-4,6-dione. This intermediate is then subjected to nitration at position 4, followed by reduction to introduce the amino group. For the carboxamide moiety at position 3, hydrolysis of a nitrile intermediate or direct acylation is employed.

Example Protocol

- Cyclization : Phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.2 eq) are refluxed in acetic acid (5 vol) for 6 hours. The product, 1-phenyl-1,6-dihydropyridazine-4,6-dione, is isolated via filtration (Yield: 78%).

- Nitration : Treating the dione with fuming HNO₃ at 0°C introduces a nitro group at position 4.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

- Carboxamide Formation : The 3-carboxylic acid (obtained via hydrolysis of a nitrile precursor) is activated as an imidazolide using 1,1'-carbonyldiimidazole (CDI) and reacted with aqueous ammonia to yield the carboxamide.

Direct Functionalization via Coupling Reactions

Imidazolide-Mediated Acylation

The carboxamide group is introduced via coupling reactions using activated carboxylic acid intermediates. 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid imidazolide (a structurally related compound) demonstrates the efficacy of imidazolides in forming stable amides.

Procedure

- Step 1 : 3-Carboxy-1-phenyl-6-oxo-1,6-dihydropyridazine is treated with CDI in anhydrous DMF to form the imidazolide intermediate.

- Step 2 : Reaction with ammonium hydroxide at 80°C for 24 hours affords the carboxamide (Yield: 82%).

Alkylation and Amination Techniques

Benzyl Bromide Alkylation

A patent describing the synthesis of 1-phenyl-1,4-dihydro-3-arylalkylamino-4-oxopyridazines highlights the use of benzyl bromide as an alkylating agent. While this method targets arylalkylamino derivatives, adapting it with ammonia or ammonium salts could introduce the amino group.

Modified Protocol

- Substrate : 3-Cyano-1-phenyl-6-oxo-1,6-dihydropyridazine.

- Reaction : Treatment with benzyl bromide (1.2 eq) and 10N NaOH in dimethylacetamide (DMAc), catalyzed by benzyltriethylammonium chloride, yields the benzylated intermediate.

- Hydrogenolysis : Pd-C-mediated hydrogenolysis removes the benzyl group, yielding the primary amine.

Structural and Mechanistic Insights

Role of the Sulfonyl Group

In analogs like 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides , the sulfonyl group stabilizes the transition state during acylation, enhancing reactivity toward amines. For pyridazinecarboxamides, electron-withdrawing groups (e.g., oxo, amino) similarly activate the ring for nucleophilic substitution.

Quantum Chemical Calculations

Density Functional Theory (DFT) studies on related systems reveal that the carboxamide carbonyl and pyridazine oxo group adopt coplanar conformations, facilitating resonance stabilization. This alignment is critical for reaction efficiency.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity.

Spectroscopic Confirmation

- ¹H-NMR : Key signals include δ 11.69 ppm (SO₂NH), 11.00 ppm (CONH), and aromatic protons between δ 7.17–8.35 ppm.

- X-ray Diffraction : Confirms the planar arrangement of the pyridazine ring and carboxamide substituent.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The amino and phenyl groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 4-amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. The compound can be derived from various precursors through processes such as cyclization and functional group modifications.

Chemical Properties:

- Molecular Formula: C10H10N4O

- Molecular Weight: 218.21 g/mol

- CAS Number: 1234567 (hypothetical for illustration)

Anticancer Activity

Research has demonstrated that 4-amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide exhibits promising anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

Study 1: Anticancer Efficacy in Human Cell Lines

A study conducted by Aziz-ur-Rehman et al. synthesized derivatives of pyridazine compounds and evaluated their anticancer potential. The results showed that certain derivatives exhibited low IC50 values, indicating strong activity against human cancer cell lines, including breast and colon cancers .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 4-Amino-6-oxo | 20.12 ± 6.20 | Breast Cancer |

| 4-Amino Derivative | 10.84 ± 4.2 | Colon Cancer |

| Doxorubicin (Control) | 0.92 ± 0.1 | Reference Agent |

Study 2: Comparative Analysis with Other Anticancer Agents

In a comparative study, the efficacy of 4-amino derivatives was tested against established anticancer drugs like doxorubicin and cisplatin. The results indicated that some derivatives had comparable or superior activity against specific cancer types .

| Drug/Compound | Cancer Type | Percent Growth Inhibition (%) |

|---|---|---|

| 4-Amino Derivative | Ovarian Cancer | 85.26 |

| Doxorubicin | Ovarian Cancer | 75.99 |

| Cisplatin | Lung Cancer | 67.55 |

Additional Applications

Beyond its anticancer properties, research indicates potential applications in:

- Antimicrobial Activity: Some studies have suggested that derivatives of this compound may exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: Preliminary research indicates that these compounds may modulate inflammatory pathways.

作用機序

The mechanism of action of 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Pyridazine: A basic heterocyclic compound with similar structural features.

Pyridazinone: A derivative with an additional oxo group, known for its diverse biological activities.

Indole Derivatives: Compounds with a similar aromatic ring system, often used in medicinal chemistry.

Uniqueness

4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is unique due to its specific substitution pattern and the presence of both amino and oxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, with the CAS number 339030-82-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological effects.

The molecular formula of 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is , with a molar mass of 230.22 g/mol. The compound features a pyridazine ring substituted with an amino group and a phenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₄O₂ |

| Molar Mass | 230.22 g/mol |

| CAS Number | 339030-82-9 |

Synthesis Methods

The synthesis of 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide typically involves multi-step reactions starting from simpler pyridazine derivatives. Various synthetic routes have been documented in the literature, often focusing on optimizing yields and purity.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, studies have shown that certain analogues possess activity against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide and its derivatives can inhibit the growth of cancer cell lines. For example, compounds related to this structure have been tested against CCRF-CEM leukemia cells, showing varying degrees of cytotoxicity . The structure's ability to interact with DNA or inhibit specific enzymes involved in cell proliferation is believed to contribute to these anticancer effects.

Case Studies

- Antifolate Activity : A study synthesized 4-amino derivatives as potential antifolates and tested them against leukemia cells. The results indicated that modifications in the structure could lead to significant changes in biological activity .

- Potency Against Factor Xa : Related compounds have been investigated for their potency against factor Xa, an important target in anticoagulation therapy. These studies highlight the potential of pyridazine derivatives in developing new anticoagulant drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Amino-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, and how is its structural integrity confirmed?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of phenylhydrazine with β-keto esters followed by cyclization. Structural confirmation employs Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, Mass Spectrometry (MS) for molecular weight verification, and Infrared Spectroscopy (IR) to identify functional groups like the amide and pyridazine ring vibrations. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological activities have been reported for this compound, and how are these evaluated experimentally?

- Methodological Answer : Antimicrobial activity is commonly assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains. Cytotoxicity studies use cell viability assays (e.g., MTT) on mammalian cell lines. Enzyme inhibition assays (e.g., fluorescence-based kinetics) explore interactions with targets like kinases or proteases. These studies require rigorous controls, including solvent-only and positive/negative controls, to validate specificity .

Q. What are the standard protocols for determining the physical properties of this compound (e.g., solubility, stability)?

- Methodological Answer : Solubility is quantified in solvents (water, DMSO, ethanol) via gravimetric or UV-Vis spectrophotometry. Stability under varying pH and temperature is monitored using High-Performance Liquid Chromatography (HPLC) to track degradation products. Thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing pyridazine derivatives like this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates. Machine learning algorithms analyze experimental datasets to predict optimal solvents, catalysts, and temperatures. Virtual screening tools (e.g., molecular docking) prioritize derivatives with enhanced bioactivity. These computational insights are validated through small-scale parallel reactions and kinetic studies .

Q. What experimental strategies resolve contradictions in reported toxicity or bioactivity data across studies?

- Methodological Answer : Cross-laboratory validation using standardized protocols (e.g., OECD guidelines for toxicity) minimizes variability. Meta-analyses of in vitro/in vivo data identify confounding factors (e.g., impurity profiles, solvent effects). Isotope-labeled analogs trace metabolic pathways, while advanced imaging (e.g., confocal microscopy) clarifies subcellular localization discrepancies .

Q. How can reactor design improve scalability of pyridazine derivative synthesis while maintaining yield?

- Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic steps, reducing side reactions. Computational Fluid Dynamics (CFD) models optimize parameters like residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, minimizing purification losses. Real-time Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) like pH and particle size .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinities in real-time. Solid-State NMR reveals structural changes in membrane-bound proteins upon ligand interaction. Cryo-Electron Microscopy (cryo-EM) visualizes complex formation at near-atomic resolution. Synchrotron-based X-ray absorption spectroscopy probes metal coordination in metalloenzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。